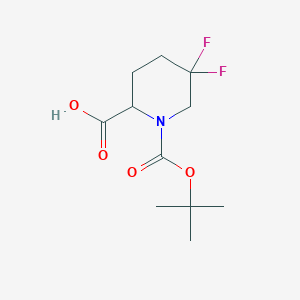

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid

Descripción general

Descripción

The tert-butoxycarbonyl (Boc) group is a protective group often used in organic synthesis . It’s used to protect amino groups in peptide synthesis . The compound you’re asking about seems to be a piperidine derivative with a carboxylic acid group, both of which are common structures in organic chemistry.

Synthesis Analysis

While specific synthesis methods for this compound aren’t available, Boc-protected amino acids are generally synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .

Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), two fluorine atoms attached to the 5-position of the ring, a carboxylic acid group at the 2-position, and a Boc group at the 1-position .

Chemical Reactions Analysis

In terms of reactivity, the Boc group can be removed under acidic conditions . This deprotection allows the previously protected amino group to participate in further reactions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Synthesis of Boronic Acid Derivatives

In medicinal chemistry, this compound is utilized in the synthesis of boronic acid derivatives. These derivatives have shown promise in various biological activities, including anticancer , antibacterial , and antiviral activities. They are also explored for their potential as sensors and delivery systems . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, enhancing existing activities.

Peptide Synthesis: tert-Butyloxycarbonyl-Protected Amino Acid Ionic Liquids

The tert-butyloxycarbonyl (Boc) group of this compound is significant in peptide synthesis. It’s used to create tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which serve as starting materials in dipeptide synthesis. These Boc-AAILs facilitate amide formation without the addition of base, yielding dipeptides in satisfactory yields .

Organic Synthesis: Suzuki-Miyaura Cross-Coupling Reactions

In organic synthesis, the Boc-protected variant of this compound is involved in Suzuki-Miyaura cross-coupling reactions . This application is crucial for creating complex organic compounds, including those used in pharmaceuticals and materials science .

Polymer Science: Enhancing Electron Affinity

The difluoro aspect of this compound is particularly useful in polymer science. When incorporated into low-band gap polymer semiconductors, it introduces better electron affinity and further lowers the band gap of the semiconducting materials, which is essential for electronic and optoelectronic applications .

Natural Product Synthesis: Marine Natural Products

This compound serves as a starting material for the synthesis of marine natural products, such as pentabromopseudilin . It’s also used to prepare key intermediates for the synthesis of novel macrocycles based on thiophene .

Essential Oil Analysis: Artemisia Species

The compound’s derivatives are reported to be found in the essential oils of Artemisia species . This application is significant in the study of natural products and could lead to the discovery of new fragrances or therapeutic agents .

Pharmaceutical Testing: High-Quality Reference Standards

The compound is used in pharmaceutical testing as a high-quality reference standard. This ensures accurate results in pharmaceutical analysis, which is critical for drug development and quality control .

Advanced Material Synthesis: Electron-Withdrawing Units

The difluoro groups in this compound make it more electron-withdrawing, which is advantageous when used as a unit in advanced material synthesis. This property is leveraged to create materials with specific electronic properties for use in various high-tech applications .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-4-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIFBZRYZNAAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701143981 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701143981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255663-95-6 | |

| Record name | 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255663-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701143981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1446301.png)

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1446302.png)

![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B1446310.png)

![ethyl 1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1446314.png)